molecular formula C19H20ClN3O B2595591 N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide CAS No. 637322-47-5

N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide

Cat. No.: B2595591
CAS No.: 637322-47-5
M. Wt: 341.84
InChI Key: FUGVCCUZWAQJLF-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenylmethyl group. This can be done through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.

    Attachment of the Propanamide Group: The final step involves the attachment of the propanamide group to the benzodiazole ring. This can be achieved through an amide coupling reaction using propanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used as a probe to study the interaction of benzodiazole derivatives with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1-pyrrolidinyl)propanamide
  • N-(2-chlorophenyl)-2-methyl-propanamide
  • N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide

Uniqueness

N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is unique due to its benzodiazole ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-2-19(24)21-12-11-18-22-16-5-3-4-6-17(16)23(18)13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGVCCUZWAQJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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